molecular formula C8H5ClFNO B024551 4-Chloro-5-fluoroindolin-2-one CAS No. 103585-71-3

4-Chloro-5-fluoroindolin-2-one

Cat. No. B024551
CAS RN: 103585-71-3
M. Wt: 185.58 g/mol
InChI Key: PJTZNVWIFVMORN-UHFFFAOYSA-N
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Description

“4-Chloro-5-fluoroindolin-2-one” is a chemical compound with the molecular formula C8H5ClFNO and a molecular weight of 185.58 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “4-Chloro-5-fluoroindolin-2-one” and its derivatives has been reported in several studies. For instance, a microwave-assisted synthesis of novel fluorinated indole derivatives was developed by reacting 5-fluoroindoline-2,3-dione with various anilines . The reaction was conducted using readily available substrates within short periods of 9–15 minutes under microwave irradiation, yielding good to excellent results .


Molecular Structure Analysis

The molecular structure of “4-Chloro-5-fluoroindolin-2-one” consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom .


Chemical Reactions Analysis

In a study, a series of 5-fluoro-2-oxindole derivatives were synthesized, and their α-glucosidase inhibitory activities were investigated . The reaction of 5-fluoroindoline-2,3-dione and 2-(4-fluorophenyl)acetamide under microwave produced the corresponding product with 94% yield .

Scientific Research Applications

Synthesis of Fluorinated Indole Derivatives

Fluorinated indoles have received considerable attention because the incorporation of fluorine into a target molecule can influence reactivity, selectivity, and biological activity . 4-Chloro-5-fluoroindolin-2-one can be used in the synthesis of novel fluorinated indole derivatives . This approach exploits the synthetic potential of microwave irradiation and copper dipyridine dichloride (CuPy 2 Cl 2) combination and offers many advantages such as full reaction control, excellent product yields, shorter reaction time, eco-friendly procedure, and rapid feedback .

Development of Antitumor Drugs

4-Chloro-5-fluoroindolin-2-one can be used in the synthesis of 3-substituted-indolin-2-ones containing chloropyrroles . These compounds have shown significant antitumor activities. The presence of a chlorine atom on the pyrrole ring was crucial to reduce cardiotoxicity . The presence of a 2-(ethyl-amino)ethylcarbamoyl group as a substituent at the C-4′ position of the pyrrole enhanced the antitumor activities notably . IC 50 values as low as 0.32, 0.67, 1.19, and 1.22 μM were achieved against non-small cell lung cancer (A549), oral epithelial (KB), melanoma (K111), and large cell lung cancer cell lines (NCI-H460), respectively .

Inhibition of Tumor Angiogenesis

Inhibition of the RTK pathway, which results in inhibition of tumor angiogenesis, has become an important strategy for discovering new antitumor drugs . 4-Chloro-5-fluoroindolin-2-one, as a part of 3-substituted-indolin-2-ones, has been disclosed as potent inhibitors of RTK in vitro and demonstrated antiangiogenic properties in vivo .

Safety and Hazards

Users are advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . It’s also recommended to use this compound only for research and development purposes, and not for medicinal, household, or other uses .

properties

IUPAC Name

4-chloro-5-fluoro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO/c9-8-4-3-7(12)11-6(4)2-1-5(8)10/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTZNVWIFVMORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597986
Record name 4-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-fluoroindolin-2-one

CAS RN

103585-71-3
Record name 4-Chloro-5-fluoro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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